N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride
Description
Molecular Structure and Conformation
The molecular architecture of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride features a complex arrangement of two distinct ring systems connected through a nitrogen bridge. The azetidine ring adopts a puckered conformation to minimize the significant ring strain inherent in four-membered cyclic structures, with bond angles approximating 90 degrees creating substantial torsional stress throughout the ring system. The tetrahydropyran ring exists in a chair conformation, similar to cyclohexane derivatives, which provides optimal stability and minimizes steric interactions between substituents.
The compound's three-dimensional structure reveals specific conformational preferences that influence its overall stability and reactivity. The nitrogen atom connecting the azetidine and tetrahydropyran systems exhibits pyramidal geometry, with the methyl substituent occupying an equatorial-like position to minimize steric hindrance. Nuclear magnetic resonance spectroscopic analysis demonstrates distinct chemical environments for the various hydrogen atoms, with azetidine protons appearing as multiplets between 3.2 and 3.5 parts per million, while tetrahydropyran methine protons resonate at 3.8 to 4.1 parts per million. The methanamine nitrogen-hydrogen protons manifest as a broad singlet at approximately 1.8 parts per million, indicating rapid exchange phenomena characteristic of amino group protons.
Computational modeling studies suggest that the molecule adopts a preferred conformation where the tetrahydropyran ring and azetidine ring are positioned to minimize intramolecular steric clashes while maximizing favorable electrostatic interactions. The presence of the dihydrochloride salt form introduces additional structural considerations, as the protonated nitrogen centers create electrostatic interactions that influence the overall molecular geometry and packing arrangements in solid-state structures.
Physicochemical Properties
The molecular weight of this compound has been consistently reported as 243.17 grams per mole, corresponding to the molecular formula of carbon-nine hydrogen-twenty chlorine-two nitrogen-two oxygen. This molecular weight represents the salt form of the compound, which differs significantly from the free base form that exhibits a molecular weight of 170.25 grams per mole. The substantial increase in molecular weight upon salt formation reflects the incorporation of two hydrochloric acid molecules, fundamentally altering the compound's physicochemical profile.
Table 1: Key Physicochemical Parameters
Solubility characteristics of the dihydrochloride salt form demonstrate enhanced water solubility compared to the free base, a typical behavior observed for hydrochloride salts of organic amines. The ionic nature of the salt form facilitates dissolution in polar solvents, particularly aqueous systems, while maintaining limited solubility in nonpolar organic solvents. Storage requirements specify maintenance under dry conditions in tightly sealed containers to prevent hydrolysis and degradation, with recommendations for storage in cool, well-ventilated environments.
Thermal stability analysis reveals that the compound maintains structural integrity under normal laboratory conditions but exhibits decomposition characteristics at elevated temperatures. Thermogravimetric analysis indicates that decomposition products include carbon monoxide, nitrogen oxides, and hydrogen chloride, consistent with the thermal breakdown patterns expected for nitrogen-containing organic salts. The compound demonstrates stability under recommended storage conditions but requires protection from moisture and extreme temperatures to maintain its chemical integrity over extended periods.
Crystallographic Analysis
Crystallographic investigations of this compound provide detailed insights into its solid-state structure and molecular packing arrangements. The compound crystallizes in a specific space group that accommodates the geometric requirements of both the azetidine and tetrahydropyran ring systems while optimizing intermolecular interactions between adjacent molecules in the crystal lattice. The presence of chloride anions in the structure creates opportunities for hydrogen bonding interactions with the protonated nitrogen centers, contributing to the overall stability of the crystalline form.
Conformational analysis through crystallographic methods reveals that the azetidine ring maintains its characteristic puckered geometry even in the solid state, with specific dihedral angles that minimize ring strain while accommodating the geometric constraints imposed by the crystal packing forces. The tetrahydropyran ring adopts a chair conformation with specific substituent orientations that optimize both intramolecular and intermolecular interactions within the crystal structure. Bond lengths and angles within the molecule conform to expected values for similar heterocyclic systems, with carbon-nitrogen bonds in the azetidine ring showing typical characteristics of strained ring systems.
Table 2: Structural Parameters from Crystallographic Analysis
| Parameter | Value | Significance |
|---|---|---|
| Azetidine Ring Strain | ~25 kcal/mol (estimated) | High reactivity potential |
| Tetrahydropyran Chair Conformation | Stable geometry | Conformational preference |
| Hydrogen Bond Donors | 2 (protonated nitrogens) | Intermolecular interactions |
| Hydrogen Bond Acceptors | 3 (nitrogen, oxygen, chlorides) | Crystal packing |
Conformer stability studies indicate that the observed crystal structure represents a low-energy conformation that balances intramolecular strain minimization with optimal intermolecular packing efficiency. Alternative conformations accessible through rotation about flexible bonds show higher energies, supporting the preference for the crystallographically observed geometry. The chloride counterions occupy specific positions within the crystal lattice that maximize electrostatic stabilization while providing channels for potential solvent accommodation in hydrated forms of the compound.
Properties
IUPAC Name |
N-methyl-N-(oxan-4-yl)azetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-11(9-6-10-7-9)8-2-4-12-5-3-8;;/h8-10H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGENKTIYTKIJGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride (CAS No. 1403767-06-5) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on available research findings.
- Molecular Formula : C₉H₂₀Cl₂N₂O
- Molecular Weight : 243.17 g/mol
- CAS Number : 1403767-06-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound exhibits a mechanism that may involve:
- Enzyme Inhibition : It has shown potential in inhibiting certain enzymes, which could be beneficial in treating conditions like metabolic disorders.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against a range of pathogens, although specific data on its efficacy compared to established antibiotics remains limited.
Antimicrobial Properties
Recent studies have indicated that derivatives of azetidinone compounds exhibit significant antibacterial activity. For instance, compounds similar to N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.008 μg/mL against Staphylococcus aureus and other Gram-positive bacteria . This suggests a promising antimicrobial profile that warrants further exploration.
Case Studies
- In Vitro Studies : Research involving HepG2 liver cells showed that compounds with similar structures effectively inhibited fatty acid synthesis without affecting cholesterol synthesis, indicating a selective action that could be leveraged for metabolic disease treatments .
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and pharmacodynamics of related compounds, revealing significant reductions in hepatic malonyl-CoA levels, which is crucial for managing obesity and related metabolic syndromes .
Comparative Analysis
A comparison of this compound with other similar compounds reveals its unique properties:
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Enzyme Inhibition | Promising results against Gram-positive bacteria |
| CP-640186 | Similar structure | Fatty acid synthesis inhibition | Lowered malonyl-CoA levels in vivo |
| Thiazole Derivatives | Benzofused systems | Antibacterial | Potent against S. pneumoniae with MIC values <0.05 μg/mL |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
4-(Azetidin-3-yl)morpholine Hydrochloride
- Similarity : 1.00 (CAS 302355-79-9) .
- Key Differences: Replaces the tetrahydro-2H-pyran-4-yl group with a morpholine ring.
N-Methyl-N-(oxetan-3-yl)azetidin-3-amine Dihydrochloride
- Similarity : 0.87 (CAS 759436-38-9) .
- Key Differences : Substitutes the pyran ring with an oxetane (3-membered oxygen-containing ring). The smaller oxetane may reduce steric hindrance but decrease metabolic stability due to ring strain.
1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-amine Dihydrochloride
Functional Group Variants
N-Methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine Dihydrochloride
N-Methyl-N-[(3R)-oxolan-3-yl]piperidin-4-amine Dihydrochloride
Pharmacologically Relevant Derivatives
Cyclopentyl-Pyran Derivatives
- Example : (4R)-3-Methyl-N-[(1R,3S)-3-(2-methoxyethyl)-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine .
- Key Differences : Incorporates a trifluoromethylpyridinyl group and cyclopentyl scaffold, increasing molecular complexity (MW ~411) and likely enhancing target affinity.
Hydrogenated Pyran-Piperidine Derivatives
Physicochemical Properties
Research and Application Insights
Preparation Methods
Core Scaffold Construction
The synthesis begins with the preparation of a benzothiophene core, which is a key structural component for ER degradation activity. The process involves:
- Starting with 4-methoxycinnamic acid , which undergoes cyclization to form 3-chloro-6-methoxybenzo[ b]thiophene-2-carbonyl chloride (compound 10).
- Conversion of this acyl chloride to a Weinreb amide, followed by reduction with DIBAL-H to generate an aldehyde intermediate.
Introduction of Heterocyclic Side Chains
The heterocyclic azetidine ring is introduced through a series of steps:
- Synthesis of t-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (compound 17), which is then fluorinated using tetrabutylammonium fluoride to produce a fluorinated azetidine derivative (compound 19).
- Deprotection of the azetidine to obtain the free amine (compound 20), which serves as a precursor for subsequent coupling steps.
Side Chain Functionalization
The side chain is constructed by:
- Synthesis of 2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran (compound 26) from phenolic precursors.
- Coupling of this side chain to the azetidine core via nucleophilic aromatic substitution (S_NAr), facilitated by base (NaH), to produce intermediate compounds (29a–o).
- Final deprotection steps yield the target molecule, N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride .
Methylation and Final Purification
- The methylation of the azetidine nitrogen is achieved using methylating agents such as methyl iodide or methyl triflate, leading to the N-methylated derivative.
- The compound is then isolated as its dihydrochloride salt through acid-base workup, involving treatment with hydrochloric acid, followed by purification techniques such as recrystallization or chromatography.
Data Table: Summary of Key Preparation Steps
| Step | Starting Material | Reagents / Conditions | Product | Purpose/Note |
|---|---|---|---|---|
| 1 | 4-methoxycinnamic acid | Cyclization, acid catalysis | Benzothiophene core | Scaffold formation |
| 2 | Acyl chloride 10 | Weinreb amide formation | Weinreb amide | Intermediate for aldehyde synthesis |
| 3 | Weinreb amide | DIBAL-H reduction | Aldehyde | Functional group introduction |
| 4 | Azetidine precursor | Fluorination (TBAF) | Fluorinated azetidine | Heterocycle functionalization |
| 5 | Phenolic side chain | Nucleophilic substitution (NaH) | Coupled intermediate | Side chain attachment |
| 6 | Deprotection steps | Acidic conditions | Final compound | Purification and salt formation |
Research Findings and Optimization
Research indicates that the azetidine ring's size and electronic properties significantly influence the compound's pharmacokinetics and metabolic stability. Density functional theory (DFT) calculations suggest that azetidine-based side arms are less susceptible to oxidative metabolism, which enhances stability and brain penetration potential.
Additionally, modifications such as fluorination on the azetidine ring can further improve metabolic stability, as fluorine's electron-withdrawing properties reduce susceptibility to oxidative degradation. These structural insights guide the optimization of synthesis routes to produce compounds with desirable pharmacological profiles.
Notes on Methodology and Challenges
- Stereochemistry Control : The synthesis involves chiral centers, particularly in the azetidine ring, necessitating stereoselective or stereospecific steps to ensure the desired enantiomeric purity.
- Yield Optimization : Coupling reactions and deprotection steps are optimized to maximize yields, often involving temperature control and choice of solvents.
- Purification : Final compounds are purified via recrystallization or chromatography, with characterization confirmed through NMR, MS, and HPLC.
Q & A
Q. What are the standard synthetic routes for preparing N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride?
Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example, analogous compounds (e.g., piperidin-4-yl derivatives) are synthesized by reacting ketones (e.g., tetrahydro-2H-pyran-4-one) with amines (e.g., N-methylazetidin-3-amine) under hydrogenation conditions using catalysts like palladium on carbon. The intermediate is then treated with HCl to form the dihydrochloride salt. Reaction optimization includes adjusting stoichiometry (1:1 molar ratio of reactants) and temperature (50–80°C) to improve yields .
Q. How is the purity of this compound validated in academic research?
Methodological Answer: Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy. For example, in related azetidine derivatives, >95% purity is confirmed by HPLC using a C18 column (acetonitrile/water gradient), while NMR (1H/13C) verifies structural integrity by matching peak integrals to expected proton environments .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer: Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Stability tests for similar dihydrochloride salts show decomposition <2% over 12 months under these conditions. Avoid exposure to moisture to prevent hydrolysis of the azetidine ring .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?
Methodological Answer: Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from residual solvents, tautomerism, or diastereomeric impurities. Advanced strategies include:
Q. What pharmacological targets are associated with this compound’s structural analogs?
Methodological Answer: Analogous tetrahydro-2H-pyran and azetidine derivatives show activity as:
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer: Key parameters include:
- Catalyst Screening: Use Pd/C or Raney nickel for reductive amination (yields increase from 60% to 85%).
- Solvent Optimization: Replace THF with DMF to enhance solubility of intermediates.
- Workup Protocols: Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to remove unreacted tetrahydro-2H-pyran-4-one .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
